1-Allyl-1-o-tolyl-but-3-enylamine

Description

General Significance of Branched and Unsaturated Amine Compounds in Contemporary Organic Synthesis

Branched and unsaturated amine compounds are cornerstone motifs in modern organic synthesis. Their significance stems from their widespread presence in pharmaceuticals, agrochemicals, and functional materials. The introduction of branching at the α-carbon of an amine, as seen in α-branched alkylamines, imparts a high degree of topological complexity. This structural feature is crucial for mediating specific biological interactions and fine-tuning the physicochemical properties of molecules, such as their efficacy and metabolic stability. nih.gov

Unsaturated functionalities, such as allyl and butenyl groups, within amine scaffolds provide valuable handles for further chemical transformations. These double bonds can participate in a wide array of reactions, including additions, oxidations, and metathesis, allowing for the diversification of the molecular framework. The presence of both branching and unsaturation in a single molecule creates a multi-functionalized platform, enabling the construction of highly complex and diverse chemical libraries for drug discovery and materials science.

The synthesis of these complex amines, particularly those with C(sp3)-rich structures, presents considerable challenges. nih.gov Traditional methods like carbonyl reductive amination can be limited by sterically hindered substrates. nih.gov Consequently, the development of novel and efficient synthetic strategies for accessing α-branched and unsaturated amines remains an active and important area of research in organic chemistry.

Structural Characteristics and Unique Features of 1-Allyl-1-o-tolyl-but-3-enylamine within Multi-Functionalized Amine Chemistry

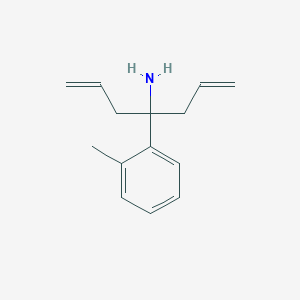

This compound is a prime example of a multi-functionalized amine, possessing several key structural features that contribute to its unique chemical character. Its systematic name reveals a central nitrogen atom bonded to a hydrogen, a 1-o-tolyl group, an allyl group, and a but-3-enyl group.

The core of the molecule is a but-3-enylamine, indicating a four-carbon chain with a terminal double bond and an amine functionality. The nitrogen atom is further substituted with two different unsaturated alkyl groups: an allyl (prop-2-enyl) group and the aforementioned but-3-enyl group. This diallylic substitution pattern is a significant feature, offering two reactive sites for further synthetic elaboration.

A defining characteristic is the presence of a o-tolyl group directly attached to the nitrogen. The ortho-methyl substitution on the phenyl ring introduces steric hindrance around the nitrogen atom, which can influence the molecule's reactivity and conformational preferences compared to its meta or para isomers. This steric bulk can play a role in directing the stereochemical outcome of reactions involving the amine or the adjacent unsaturated groups. The aromatic tolyl group also introduces electronic effects that can modulate the basicity of the amine.

The combination of a chiral center at the C1 position (the carbon atom of the butenyl chain attached to the nitrogen), two reactive alkene functionalities, and the sterically demanding o-tolyl group makes this compound a fascinating and challenging target for synthesis and a potentially valuable building block in the construction of more complex molecular architectures.

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | But-3-enylamine |

| Substituents on Nitrogen | - H (amine)- o-Tolyl group- Allyl group- But-3-enyl group |

| Key Functional Groups | - Secondary Amine- Two terminal Alkene groups- Aromatic Ring |

| Chirality | Chiral center at the carbon bearing the amine and allyl/butenyl groups |

| Unique Aspect | Presence of a sterically demanding ortho-substituted tolyl group |

Historical Context and Evolution of Synthetic Strategies for Related Amine Scaffolds

The synthesis of amines is a foundational aspect of organic chemistry with a rich history. numberanalytics.com Early methods often relied on the nucleophilic substitution of alkyl halides with ammonia (B1221849) or primary amines. wikipedia.orglibretexts.org However, these approaches frequently suffer from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.orgacs.org

To address these challenges, a variety of more controlled and selective synthetic strategies have been developed over the decades. Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, has become a widely used and versatile method for creating C-N bonds. numberanalytics.comresearchgate.netfiveable.me This two-step, one-pot process allows for the synthesis of primary, secondary, and tertiary amines. youtube.com

For the synthesis of primary amines, the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate, provides a classic and effective route that avoids over-alkylation. libretexts.orgfiveable.me Other methods, such as the reduction of nitriles, amides, and nitro compounds, have also been instrumental in the synthesis of various amine-containing molecules. libretexts.orglibretexts.org More specialized reactions like the Hofmann, Curtius, and Schmidt rearrangements offer pathways to amines from carboxylic acid derivatives. libretexts.orgnewworldencyclopedia.org

More recently, the field has seen the emergence of powerful transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between aryl halides and amines. numberanalytics.com Multicomponent reactions (MCRs) have also gained prominence as an efficient strategy for constructing complex molecules, including functionalized amines, in a single step from multiple starting materials. researchgate.net The development of self-limiting alkylation chemistry using N-aminopyridinium salts represents another modern approach to overcome the classic challenge of overalkylation in amine synthesis. acs.org The synthesis of a related compound, 1-allyl-1-phenylbut-3-enylamine, has been reported from benzonitrile (B105546) and allylmagnesium bromide, showcasing a Grignard-based approach to this class of diallylic amines. chemicalbook.com These advancements reflect the ongoing effort to develop more efficient, selective, and sustainable methods for the synthesis of complex amine architectures.

Table 2: Evolution of Synthetic Strategies for Amines

| Method | Description | Advantages | Limitations |

| Alkylation of Ammonia/Amines | Reaction of alkyl halides with ammonia or amines. wikipedia.orglibretexts.org | Simple, direct. | Often results in over-alkylation, leading to mixtures of products. libretexts.orgacs.org |

| Gabriel Synthesis | Uses potassium phthalimide to form primary amines from alkyl halides. libretexts.orgfiveable.me | Avoids over-alkylation, provides clean primary amines. | Limited to primary amines. |

| Reductive Amination | Reaction of a carbonyl compound with an amine followed by reduction. numberanalytics.comresearchgate.netfiveable.me | Versatile for primary, secondary, and tertiary amines; often a one-pot reaction. | Can be challenging for sterically hindered substrates. nih.gov |

| Reduction of N-containing groups | Reduction of nitriles, amides, or nitro compounds. libretexts.orglibretexts.org | Utilizes readily available starting materials. | Requires strong reducing agents like LiAlH4. |

| Rearrangement Reactions | Hofmann, Curtius, and Schmidt rearrangements from carboxylic acid derivatives. libretexts.orgnewworldencyclopedia.org | Provides access to primary amines with one less carbon atom. | Involves potentially hazardous intermediates (e.g., isocyanates). |

| Transition-Metal Catalysis | e.g., Buchwald-Hartwig amination for aryl amines. numberanalytics.com | Broad substrate scope, high efficiency for C-N bond formation. | Requires expensive and sometimes air-sensitive catalysts. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. researchgate.net | High atom economy and efficiency for building molecular complexity. | Can be challenging to optimize and may have limited scope. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)hepta-1,6-dien-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-10-14(15,11-5-2)13-9-7-6-8-12(13)3/h4-9H,1-2,10-11,15H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQSIRMUSCZYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC=C)(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Allyl 1 O Tolyl but 3 Enylamine and Analogues

Transition Metal-Catalyzed Approaches to Allylic and Branched Amine Synthesis

Transition metal catalysis provides a powerful platform for the formation of carbon-nitrogen (C-N) bonds, offering high levels of control over regioselectivity and stereoselectivity. Various metals, including palladium, iridium, nickel, and cobalt, have been successfully employed to construct allylic and branched amines.

Palladium-Catalyzed Allylic Amination Strategies for Forming C-N Bonds

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of C-N bond formation. wikipedia.org This reaction involves the coordination of a palladium(0) catalyst to an allylic substrate containing a leaving group, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgnrochemistry.com Subsequent nucleophilic attack by an amine on the allyl group yields the desired allylic amine. wikipedia.org The regioselectivity of this reaction is influenced by the steric and electronic properties of both the substrate and the nucleophile, as well as the ligands coordinated to the palladium center. organic-chemistry.org For instance, the use of allylic alcohols and amines directly in palladium-catalyzed allylic amination has been demonstrated, offering a highly atom-economical and environmentally friendly approach. rsc.orgdntb.gov.ua

The introduction of chiral phosphine (B1218219) ligands has enabled the development of asymmetric versions of the Tsuji-Trost reaction, providing access to enantiomerically enriched allylic amines. wikipedia.org These reactions often proceed with high enantioselectivity under mild conditions. wikipedia.org Furthermore, palladium catalysis has been extended to direct allylic C-H amination, where a C-H bond is functionalized directly, eliminating the need for pre-functionalized substrates. nih.govrsc.org

A notable application is the synthesis of primary allylic amines using ammonium (B1175870) acetate (B1210297) as the nitrogen source, catalyzed by a palladium/DPEphos system, which shows high selectivity for monoallylation. nih.gov

Table 1: Key Features of Palladium-Catalyzed Allylic Amination

| Feature | Description | Key References |

| Reaction Type | Tsuji-Trost Allylic Amination | wikipedia.orgorganic-chemistry.org |

| Catalyst | Palladium(0) complexes | wikipedia.orgnrochemistry.com |

| Key Intermediate | π-Allylpalladium(II) complex | wikipedia.orgnrochemistry.com |

| Nucleophiles | Amines, amides, etc. | organic-chemistry.org |

| Leaving Groups | Acetates, carbonates, halides, etc. | wikipedia.orgorganic-chemistry.org |

| Asymmetric Variants | Use of chiral phosphine ligands | wikipedia.org |

| Direct C-H Amination | Direct functionalization of allylic C-H bonds | nih.govrsc.org |

Iridium-Catalyzed Reactions for Regioselective Synthesis of Branched Amines

Iridium catalysis has emerged as a powerful and complementary method to palladium catalysis for allylic amination, often providing opposite regioselectivity. nih.govacs.org Iridium catalysts are particularly effective in promoting the formation of branched allylic amines with high selectivity. nih.govacs.orgnih.gov These reactions typically utilize a combination of an iridium precursor, such as [Ir(COD)Cl]₂, and a phosphine or phosphoramidite (B1245037) ligand. nih.govnih.gov

The choice of solvent can significantly impact the catalytic activity, with polar solvents like ethanol (B145695) often being crucial for achieving high yields. acs.orgnih.gov Iridium-catalyzed reactions can be performed under "salt-free" conditions and accommodate a wide range of nitrogen nucleophiles. nih.gov The high regio- and enantioselectivities observed in these reactions make them valuable for the synthesis of optically active branched allylic amines. nih.govacs.org For example, the iridium-catalyzed amination of racemic branched alkyl-substituted allylic acetates with various aromatic and heteroaromatic amines proceeds with high enantioselectivity. acs.org

The mechanism is believed to involve an outer-sphere attack of the amine on the iridium-π-allyl complex. acs.org This methodology has been successfully applied to the synthesis of complex molecules, including α- and β-amino acids. nih.gov

Table 2: Regioselectivity in Iridium-Catalyzed Allylic Amination

| Substrate | Nucleophile | Catalyst System | Regioselectivity (Branched:Linear) | Enantioselectivity (% ee) | Reference |

| Ethyl allylic carbonates | Soft nitrogen nucleophiles | [Ir(COD)Cl]₂ / Chiral phosphoramidite | High | Excellent | nih.gov |

| Racemic branched allylic acetates | Primary/secondary aromatic amines | (S)-Ir-II (tol-BINAP modified) | High | High | acs.org |

| Allylic carbonates | Pyrrolidine | [Ir(COD)Cl]₂ / P(OPh)₃ | up to 99% branched | N/A | acs.orgnih.gov |

Nickel-Catalyzed Multicomponent Coupling Reactions for Architecturally Complex Allylic Amines

Nickel-catalyzed multicomponent reactions provide a highly efficient and modular approach to the synthesis of architecturally complex allylic amines from simple and readily available starting materials. rsc.orgrsc.orgnih.gov These reactions typically involve the coupling of an alkene, an aldehyde, and an amine or amide in a single step, often facilitated by a combination of a nickel catalyst and a Lewis acid. rsc.orgrsc.orgnih.gov

This methodology is characterized by its broad functional-group tolerance and the ability to construct complex, drug-like molecules that are not easily accessible through other methods. rsc.orgrsc.orgnih.gov The use of inexpensive nickel(II) salts as precatalysts adds to the practical advantages of this approach. rsc.orgrsc.orgnih.gov The reaction proceeds without the need for stoichiometric organometallic reagents or harsh conditions, making it an environmentally friendly option. rsc.org

A proposed mechanism involves the in situ generation of an imine from the aldehyde and amide, followed by oxidative cyclization of the nickel(0) complex with the alkene and imine to form an aza-nickelacycle. rsc.org Subsequent protonation and β-hydride elimination release the allylic amine product and regenerate the nickel catalyst. rsc.org This strategy has also been extended to three-component cross-electrophile coupling reactions to synthesize homoallylic alcohols. acs.org

Cobalt-Dual Catalysis in Direct Allylic C-H Amination

Direct allylic C-H amination represents a highly atom-economical approach to amine synthesis by avoiding pre-functionalized starting materials. nih.govresearchgate.net Cobalt-dual catalysis, often in combination with visible light, has emerged as a powerful tool for the direct coupling of alkenes with free amines to produce branched allylic amines. nih.govresearchgate.net This method is particularly noteworthy for its ability to utilize challenging aliphatic amines, which can strongly coordinate to metal centers, as coupling partners. nih.gov

The reaction proceeds with excellent regio- and chemoselectivity, favoring the more sterically hindered position to deliver primary, secondary, and tertiary aliphatic amines with diverse substitution patterns. nih.govresearchgate.net This approach provides access to sterically congested α-branched and α-tertiary amines that are difficult to synthesize otherwise. nih.gov The use of earth-abundant and low-cost cobalt makes this a sustainable synthetic strategy. nih.gov Recent advancements also include electrocatalytic allylic C-H alkylation using a cobalt-salen complex, which proceeds without external chemical oxidants. nih.govscite.ai

Strategies Involving Imine Intermediates for Stereoselective C-N Bond Formation

The formation of imines as key intermediates provides a versatile platform for the stereoselective construction of C-N bonds. Nucleophilic additions to these imines are a reliable method for synthesizing α-branched amines.

Nucleophilic Additions of Unstabilized Carbanions and Vinyl Organometallics to Imines

The addition of unstabilized carbanions, such as organolithium and Grignard reagents, to imines is a fundamental method for preparing α-branched amines. wiley-vch.de Due to the lower electrophilicity of N-alkyl imines compared to their carbonyl counterparts, highly reactive nucleophiles are typically required for this transformation. wiley-vch.de The process generally involves three steps: imine formation, nucleophilic addition, and cleavage of the activating or protecting group. wiley-vch.de

Imines can be formed by the condensation of aldehydes or ketones with primary amines, often under Dean-Stark conditions or in the presence of a dehydrating agent. wiley-vch.dersc.org The reactivity of the imine can be enhanced by using N-acyl or N-sulfonyl activating groups, which render the imine carbon more electrophilic. wiley-vch.de

The addition of vinyl organometallics, such as vinyl Grignard or vinyl lithium reagents, to imines provides a direct route to allylic amines. The stereochemical outcome of these additions can often be controlled by using chiral auxiliaries on the imine nitrogen. researchgate.net For example, the reaction of imines derived from (S)-valine methyl ester with allyl bromide and zinc can afford homoallylic amines with high diastereoselectivity. researchgate.net

The development of catalytic asymmetric methods for the addition of nucleophiles to imines is an area of active research, aiming to provide enantiomerically enriched α-branched amines without the need for stoichiometric chiral auxiliaries. researchgate.net

Reductive Amination Protocols for Accessing the 1-Allyl-1-o-tolyl-but-3-enylamine Core

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgnih.gov The direct synthesis of a secondary amine like this compound via this method would conceptually involve the reaction of an appropriate ketone with an amine, followed by reduction.

The synthesis of the this compound core could be envisioned through the reductive amination of a ketone precursor, such as 1-(o-tolyl)penta-1,4-dien-3-one, with allylamine (B125299). A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their enhanced selectivity. researchgate.netmasterorganicchemistry.com These milder reagents can selectively reduce the iminium ion in situ without significantly affecting the less reactive carbonyl group of the starting material, which is particularly beneficial in one-pot procedures. masterorganicchemistry.comgoogle.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

However, a significant challenge in the synthesis of secondary amines via reductive amination is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts. nih.govmasterorganicchemistry.com The synthesis of diallylamine (B93489) from allylamine and an allyl halide, for instance, often results in a mixture of mono-, di-, and triallylamine, making purification difficult. orgsyn.org To circumvent this, a stepwise procedure involving the initial formation and isolation of the imine followed by its reduction can offer better control over the final product distribution. researchgate.net

Alternative approaches to constructing homoallylic amine frameworks, which are structurally related to the target molecule, include the addition of allylmetal reagents to imines. acs.org For example, allyltrichlorosilanes have been shown to react with benzoylhydrazones (as imine surrogates) to produce homoallylic hydrazines, which can then be converted to primary amines. acs.org This highlights the potential of using imine analogues to achieve specific bond formations.

The table below summarizes various conditions that have been successfully employed for the reductive amination of ketones and aldehydes, which could be adapted for the synthesis of the this compound core.

| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Catalyst/Additive | Yield (%) | Reference |

| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid (for ketones) | High | researchgate.net |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Methanol | - | Good | masterorganicchemistry.com |

| Aldehydes/Ketones | Ammonia (B1221849)/Primary Amines | H₂ | - | Nickel Nanoparticles | High | wikipedia.org |

| Ketones | Ammonia | NaBH₄ | Ethanol | Ti(OiPr)₄ | Good to Excellent | organic-chemistry.org |

| Benzaldehyde Benzoylhydrazone | - | Allyltrichlorosilane | DMF | None | Excellent | acs.org |

Rearrangement-Based Syntheses Applicable to Amine Framework Construction

Rearrangement reactions offer powerful and often highly stereoselective routes to complex amine architectures. These methods can be particularly advantageous for establishing chiral centers.

Curtius Rearrangement for the Synthesis of Primary Amine Precursors

The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. nih.govpearson.com A key advantage of the Curtius rearrangement is that it occurs with complete retention of the stereochemistry of the migrating group, making it an excellent choice for the synthesis of chiral amines from chiral carboxylic acids. nih.govnih.govnumberanalytics.com

In the context of synthesizing precursors for this compound, a chiral carboxylic acid containing the o-tolyl group could be subjected to the Curtius rearrangement to generate a chiral primary amine. This primary amine could then be further functionalized, for example, through allylation, to construct the final target molecule. The Curtius rearrangement is compatible with a wide range of functional groups, including aliphatic, aromatic, and unsaturated systems. nih.gov This tolerance allows for its application in complex molecular settings. nih.gov

The general sequence for a Curtius rearrangement is as follows:

Acyl Azide Formation: The starting carboxylic acid is converted to an acyl azide. This is often achieved by treating an acyl chloride or a mixed anhydride (B1165640) with an azide salt, such as sodium azide.

Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of an isocyanate intermediate through a concerted acs.orgCurrent time information in Bangalore, IN.-shift. nih.gov

Amine Formation: The isocyanate is then treated with water to yield a carbamic acid, which spontaneously decarboxylates to give the primary amine. pearson.com Alternatively, trapping the isocyanate with an alcohol, such as tert-butanol, can provide a Boc-protected amine, a versatile intermediate in organic synthesis.

Recent advancements have led to one-pot procedures where the carboxylic acid is converted directly to the amine or carbamate (B1207046) without the isolation of the acyl azide intermediate. nih.gov

| Starting Material Type | Key Reagents | Intermediate | Product | Key Features | References |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Acyl azide, Isocyanate | Primary Amine or Carbamate | One-pot procedure, mild conditions | nih.gov |

| Acyl Chloride | Sodium Azide | Acyl azide, Isocyanate | Primary Amine | Two-step process | pearson.com |

| Carboxylic Acid | NaN₃, Di-tert-butyl dicarbonate | Acyl azide, Isocyanate | Boc-protected Amine | Mild, one-pot synthesis of protected amines | nih.gov |

Other Stereoselective Rearrangement Strategies in Amine Synthesis

Beyond the Curtius rearrangement, other stereoselective rearrangement strategies are highly valuable for constructing complex amine frameworks.

The Overman rearrangement is a powerful method for the synthesis of allylic amines from allylic alcohols. organic-chemistry.orgwikipedia.org This nih.govnih.gov-sigmatropic rearrangement proceeds through an allylic trichloroacetimidate (B1259523) intermediate, which is formed by the reaction of an allylic alcohol with trichloroacetonitrile. organic-chemistry.orgnrochemistry.com The rearrangement is typically thermally induced or catalyzed by mercury(II) or palladium(II) salts and exhibits excellent transfer of chirality. wikipedia.orgyoutube.com This makes it a highly effective strategy for creating chiral allylic amines. organic-chemistry.org For the synthesis of the target molecule, an appropriately substituted chiral allylic alcohol could be subjected to the Overman rearrangement to install the amine functionality with high stereocontrol. youtube.com

Enzymatic methods have emerged as powerful tools for the synthesis of chiral amines due to their high stereoselectivity and mild reaction conditions. nih.govnih.govtandfonline.com Amine transaminases (ATAs), for example, can catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor, producing a chiral amine with high enantiomeric excess. acs.orgoup.com Protein engineering has expanded the substrate scope of these enzymes to include bulkier and more complex molecules. nih.govnih.gov Amine dehydrogenases (AmDHs) offer another enzymatic route, catalyzing the reductive amination of ketones using ammonia as the amine source. nih.gov These biocatalytic approaches provide a green and efficient alternative to traditional chemical methods for establishing chiral amine centers. nih.govtandfonline.com

Chemo- and Regioselective Control in the Formation of the this compound Framework

The synthesis of a molecule with multiple reactive sites, such as the two allyl groups in this compound, requires precise control over chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of our target molecule, this could involve selectively reacting at one allyl group while the other remains intact, or ensuring that the amination reaction does not interfere with the aromatic tolyl group. For instance, in a reductive amination approach, the choice of a mild reducing agent like NaBH₃CN is a classic example of chemoselectivity, as it reduces the iminium ion much faster than the ketone. masterorganicchemistry.com

Regioselectivity is crucial when a reaction can occur at different positions on a molecule. For example, in the allylation of an imine precursor, it is necessary to control the reaction to form the desired C-N bond at the correct carbon atom. Palladium-catalyzed allylic alkylation of imines has been shown to be tunable in terms of regioselectivity. By carefully choosing the base and solvent system (e.g., t-BuOK/THF versus LDA/toluene), one can favor the formation of either branched or linear products. acs.org

The synthesis of substituted aryl amines often relies on metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which provide excellent control over the formation of the aryl-nitrogen bond. nih.gov While not directly forming the diallylic structure, these methods are fundamental for creating the o-tolyl-amine linkage if the synthesis were to proceed through a route involving the arylation of a pre-formed amine.

Furthermore, direct C-H amination reactions are emerging as a powerful strategy. For instance, visible-light and cobalt dual-catalyzed allylic C-H amination of alkenes with free amines has been developed to afford branched amines, demonstrating high regioselectivity for the allylic position. nih.gov Such a strategy could potentially be applied to introduce an allyl group onto a pre-existing amine framework with control over the position of the new C-N bond.

The following table provides examples of reactions where chemo- and regioselectivity are key for the synthesis of related amine structures.

| Reaction Type | Substrates | Catalyst/Reagent | Key Selectivity Control | Product Type | Reference |

| Pd-Catalyzed Allylic Alkylation | Imines, Allyl precursors | Pd catalyst, Base (t-BuOK or LDA) | Base/solvent system controls regio- (branched vs. linear) and diastereoselectivity | α-Allylated imines | acs.org |

| Dual-Catalyzed Allylic C-H Amination | Alkenes, Free amines | Visible light, Co catalyst | Catalyst directs amination to the branched allylic position | Branched allylic amines | nih.gov |

| Molybdenum-Catalyzed Allylic Amination | Allylic alcohols, Aliphatic amines | Molybdenum complex | Catalyst enables regioselective branched amination | Branched allylic amines | organic-chemistry.org |

| Electrochemical Allylic C-H Amination | Terminal alkenes, Secondary amines | Thianthrene mediator | Z-selectivity in crotylation | Linear tertiary allylic amines | acs.org |

Mechanistic Organic Chemistry and Reactivity of 1 Allyl 1 O Tolyl but 3 Enylamine

Fundamental Reactivity of the Amine Functionality in 1-Allyl-1-o-tolyl-but-3-enylamine

The reactivity of the amine functionality in this compound is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair confers nucleophilic and basic properties to the molecule, making it susceptible to reactions with a variety of electrophilic species.

Nucleophilic Character and Reaction Pathways with Electrophiles

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. libretexts.org This inherent nucleophilicity allows it to react with a wide range of electrophiles. The presence of two allyl groups and one o-tolyl group on the nitrogen atom sterically hinders the approach of electrophiles to some extent. However, the amine is still capable of participating in various nucleophilic substitution and addition reactions.

The general reactivity of amines as nucleophiles is well-established. libretexts.org They can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The specific reaction pathway often depends on the nature of the electrophile, the reaction conditions, and the steric and electronic environment of the amine. For tertiary amines like this compound, the absence of a proton on the nitrogen atom means that reactions with electrophiles will typically result in the formation of a quaternary ammonium (B1175870) salt, provided a stable counter-ion is present.

While specific experimental data on the nucleophilic reactions of this compound is not extensively documented in the reviewed literature, its reactivity can be inferred from the behavior of analogous tertiary amines. The table below summarizes potential reaction pathways with various electrophiles.

| Electrophile Type | General Reaction Product | Potential Product with this compound |

| Alkyl Halides (R-X) | Quaternary Ammonium Salt | 1-Allyl-1-o-tolyl-1-alkyl-but-3-enylammonium Halide |

| Acyl Halides (RCO-X) | Acylammonium Salt (often unstable) | N-Acyl-1-allyl-1-o-tolyl-but-3-enylammonium Halide |

| Aldehydes/Ketones | (No direct stable product) | (No direct stable adduct) |

| Michael Acceptors | (No direct stable product) | (No direct stable adduct) |

Alkylation Reactions Leading to Higher Order Amines and Quaternary Ammonium Salts

The reaction of tertiary amines with alkylating agents, such as alkyl halides, is a fundamental process for the synthesis of quaternary ammonium salts. quora.com In the case of this compound, alkylation would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. nih.govdtic.mil

This process, known as quaternization, results in a permanently charged species, as there is no proton on the nitrogen to be lost. quora.com The quaternization of this compound with an alkyl halide (e.g., methyl iodide) would yield a quaternary ammonium iodide. These salts are often crystalline solids and have applications as phase-transfer catalysts and in the synthesis of other organic compounds. researchgate.netnih.gov The general method for the synthesis of quaternary ammonium salts from tertiary amines involves reacting the amine with an alkyl halide, often in a suitable solvent. google.com

The table below outlines the expected products from the alkylation of this compound with different alkylating agents.

| Alkylating Agent | Product Name |

| Methyl Iodide (CH₃I) | 1-Allyl-1-methyl-1-o-tolyl-but-3-enylammonium Iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-Allyl-1-ethyl-1-o-tolyl-but-3-enylammonium Bromide |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 1-Allyl-1-benzyl-1-o-tolyl-but-3-enylammonium Chloride |

Acylation Reactions and Amide Formation

The reaction of amines with acylating agents, such as acid chlorides or anhydrides, is a common method for the formation of amides. libretexts.orgmasterorganicchemistry.comlibretexts.org However, for tertiary amines like this compound, the reaction does not directly lead to a stable amide in the same way as with primary or secondary amines. This is because tertiary amines lack the necessary proton on the nitrogen that can be removed to form a neutral amide product.

When a tertiary amine reacts with an acyl chloride, it can form an acylammonium salt. organic-chemistry.org These intermediates are typically highly reactive and can be used as acylating agents themselves. In the context of this compound, reaction with an acyl chloride would likely result in the formation of an unstable N-acyl-1-allyl-1-o-tolyl-but-3-enylammonium chloride. This species could potentially undergo further reactions, but it would not be considered a stable amide product. The synthesis of tertiary amides generally requires different synthetic strategies, such as the reaction of an acid chloride with a secondary amine, followed by N-alkylation, or other specialized methods. nih.govresearchgate.net

Rearrangement Mechanisms Pertinent to the o-Tolyl Amine Moiety

The presence of the o-tolyl group in this compound opens up possibilities for specific rearrangement reactions, particularly those involving the activation of the methyl group on the tolyl ring or the aryl ring itself.

Radical and Ionic Pathways in Rearrangements Initiated by Grubbs–Stoltz Reagent

The Grubbs-Stoltz reagent, a combination of a trialkylsilane (like Et₃SiH) and a strong base (like KOtBu), is known to initiate rearrangements in various aromatic compounds, including o-tolyl amines. mdpi.comnih.govresearchgate.net Studies on o-tolyl aryl amines have shown that the reaction pathway, whether radical or ionic, is dependent on the nature of the amine (secondary vs. tertiary). mdpi.comnih.gov

For tertiary o-tolyl amines, which is the class that this compound belongs to, both radical and anionic pathways can be operative, leading to a mixture of products such as dihydroacridines and diarylmethanes. mdpi.comresearchgate.net A computational investigation into the rearrangements of o-tolyl aryl ethers, which are structurally related, supports an anionic Truce-Smiles rearrangement. nih.gov This can be initiated either by direct deprotonation of the tolyl methyl group or by electron transfer to form a benzyl radical that is then reduced to a benzyl anion. nih.gov In the case of tertiary o-tolyl amines, similar competing pathways are likely to exist. mdpi.com The reaction of N-arylindoles with the Grubbs-Stoltz reagent has also been shown to proceed through radical anion intermediates, leading to dihydroacridines. nih.gov

The table below summarizes the potential pathways for the rearrangement of this compound initiated by the Grubbs-Stoltz reagent, based on studies of analogous tertiary o-tolyl amines.

| Pathway | Key Intermediate | Potential Product Type |

| Anionic | o-Tolyl Anion | Diarylmethane-type structures |

| Radical | o-Tolyl Radical | Dihydroacridine-type structures |

Studies on Truce–Smiles Rearrangements in Aryl Amines and Analogues

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces a leaving group on an aromatic ring. cdnsciencepub.comcdnsciencepub.com This reaction results in the migration of an aryl group. While traditionally requiring electron-withdrawing groups on the aromatic ring to facilitate the SNAr mechanism, modifications of this reaction, sometimes referred to as the Truce-Smiles rearrangement, can occur under different conditions. cdnsciencepub.comcdnsciencepub.comlakeheadu.calakeheadu.ca

In the context of this compound, a Truce-Smiles type rearrangement could potentially be initiated by the deprotonation of one of the allylic carbons, creating a carbanion. This carbanion could then attack the ipso-carbon of the o-tolyl ring, with the nitrogen-containing group acting as the leaving group. However, such a reaction would be challenging due to the lack of strong activating groups on the tolyl ring.

More relevant are studies on related rearrangements of aryl amines. For instance, recent research has explored radical versions of the Truce-Smiles rearrangement. researchgate.netmanchester.ac.ukyoutube.com Additionally, computational studies on the reaction of o-tolyl aryl ethers with the Grubbs-Stoltz reagent suggest an anionic Truce-Smiles rearrangement pathway. nih.govresearchgate.net These studies provide a mechanistic framework for understanding potential rearrangements of this compound, even if direct experimental evidence for this specific compound is not available. The key mechanistic steps of a generic Truce-Smiles rearrangement are outlined below.

| Step | Description |

| 1. Deprotonation | A strong base removes a proton from a carbon adjacent to an activating group, generating a carbanion. |

| 2. Nucleophilic Attack | The carbanion attacks an ipso-carbon of the aromatic ring. |

| 3. Meisenheimer Complex Formation | A spirocyclic intermediate, known as a Meisenheimer complex, is formed. cdnsciencepub.comcdnsciencepub.com |

| 4. Ring Opening/Leaving Group Departure | The aromaticity of the ring is restored by the departure of the leaving group. |

Competition Between Reactive Intermediates in Amine Rearrangements

The thermal or catalytic rearrangement of allylic amines can proceed through several mechanistic pathways, with the specific route often depending on the substitution pattern and reaction conditions. For this compound, a key area of mechanistic interest is the competition between pericyclic, radical, and ionic intermediates.

A primary pathway available to diallylic amines is the aza-Claisen rearrangement, a mdpi.commdpi.com-sigmatropic shift. In this concerted process, the N-allyl group and the but-3-enyl group would be expected to rearrange, leading to a new C-C bond formation. However, the presence of the tertiary amine also allows for the possibility of forming ammonium ylides, which can undergo mdpi.comnih.gov-sigmatropic rearrangements. This process is often in competition with the nih.govrsc.org-Stevens rearrangement, which is thought to proceed through a radical dissociation-recombination mechanism. rsc.org

The competition between a concerted mdpi.commdpi.com-sigmatropic rearrangement and a stepwise radical pathway is a central theme in the study of such molecules. The concerted pathway is governed by orbital symmetry rules, while the radical pathway involves homolytic cleavage of a C-N bond to form a stabilized allylic radical and an amino radical, which then recombine. The o-tolyl group can exert steric and electronic effects that may influence the stability of these intermediates and the transition states leading to them, thereby altering the product distribution. For instance, steric hindrance from the ortho-methyl group could disfavor certain transition states required for the concerted pathway, potentially making the radical dissociation pathway more competitive.

| Rearrangement Pathway | Key Intermediate | Governing Principle | Potential Product Type |

| Aza-Claisen | Pericyclic Transition State | mdpi.commdpi.com-Sigmatropic | Rearranged Diallylic Amine |

| mdpi.comnih.gov-Sigmatropic | Ammonium Ylide | Concerted | α-Amino Acid Derivative Precursor |

| nih.govrsc.org-Stevens | Radical Pair | Radical Recombination | Isomeric Amine |

Reactivity of the Allylic Unsaturation within the this compound Structure

The two double bonds in this compound are prime sites for a variety of chemical transformations, allowing for significant structural diversification.

Olefin Metathesis and Related Transformations for Structural Diversification

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org Given that this compound is a diene, it is an excellent candidate for ring-closing metathesis (RCM). This intramolecular reaction would lead to the formation of a seven-membered nitrogen-containing heterocyclic ring, a 2,3,4,7-tetrahydro-1H-azepine derivative, with the concurrent release of ethylene (B1197577) gas. wikipedia.org This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. harvard.eduorganic-chemistry.org

The efficiency of the RCM reaction can be influenced by several factors. The basicity of the amine nitrogen can potentially coordinate to the metal center of the catalyst, leading to its deactivation. researchgate.net This can sometimes be mitigated by using more robust second or third-generation catalysts or by protonating the amine to form an ammonium salt prior to the reaction. rsc.org

In addition to RCM, the double bonds can participate in cross-metathesis with other olefins, allowing for the introduction of new functional groups onto the side chains. The success of cross-metathesis depends on the relative reactivity of the substrate's double bonds and the external olefin partner. harvard.edu

Table of Plausible RCM Conditions:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| Grubbs' 1st Gen. | Dichloromethane | 40 | 12 | 65 |

| Grubbs' 2nd Gen. | Toluene | 80 | 4 | 92 |

| Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 2 | 95 |

Investigations into Electrophilic and Radical Additions to Alkenes

The alkene moieties in this compound are susceptible to both electrophilic and radical additions. In an electrophilic addition, such as the reaction with hydrogen halides (e.g., HBr), the reaction is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation, which is then attacked by the bromide ion. libretexts.org Due to the presence of two double bonds, a mixture of products resulting from addition to either the allyl or the but-3-enyl group is possible, along with diadducts if an excess of the electrophile is used.

Under radical conditions, for instance, the addition of HBr in the presence of peroxides, the regioselectivity is reversed (anti-Markovnikov addition). The bromine radical adds first to the double bond to generate the more stable secondary carbon radical, which then abstracts a hydrogen atom from HBr.

Another important radical reaction is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.org This would selectively introduce a bromine atom at the carbon adjacent to one of the double bonds, creating a valuable intermediate for further functionalization.

Regioselectivity in Addition Reactions:

| Reagent | Conditions | Major Product Regiochemistry | Intermediate |

| HBr | Polar solvent | Markovnikov | Carbocation |

| HBr | Peroxides, light | Anti-Markovnikov | Radical |

| Br₂ | Inert solvent | Anti-addition | Bromonium ion |

| NBS | Radical initiator | Allylic Substitution | Allylic Radical |

Intramolecular Cyclization and Ring-Forming Reactions Involving the Amine and Alkene Moieties

The proximate positioning of the amine and the two alkene functionalities within this compound provides a platform for various intramolecular cyclization reactions to form heterocyclic structures.

One of the most direct methods is intramolecular hydroamination, where the N-H bond (if it were a secondary amine) or a C-N bond formed via activation adds across one of the double bonds. For a tertiary amine like the title compound, activation is necessary. This can often be achieved using transition metal catalysts, such as those based on palladium, rhodium, or iridium. rsc.orgrsc.orgwikipedia.org Depending on which double bond participates and the reaction conditions, five- or six-membered nitrogen-containing rings (pyrrolidines or piperidines) can be formed. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst system employed. libretexts.org

Another potential cyclization pathway is an aza-Prins cyclization. Protonation or Lewis acid activation of an alkene could generate a carbocation that is then trapped by the internal amine nucleophile, leading to the formation of a heterocyclic ring system. acs.org

Furthermore, radical cyclizations can be initiated by the formation of a radical on one of the side chains, which could then add to the other double bond. Such reactions can be used to construct complex polycyclic systems.

The outcomes of these cyclization reactions are often dictated by a combination of factors, including the stability of the resulting ring (with 5- and 6-membered rings being generally favored), the stability of any charged or radical intermediates, and the specific catalyst or reagents used.

Stereochemistry and Chirality in 1 Allyl 1 O Tolyl but 3 Enylamine Systems

Identification and Control of Stereocenters in Branched Amine Synthesis

The synthesis of α-branched amines, such as 1-Allyl-1-o-tolyl-but-3-enylamine, presents a considerable challenge in controlling the stereochemistry of the newly formed stereocenter. acs.orgnih.gov These chiral amines are crucial structural motifs in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals. nih.govacs.org The primary stereocenter in this compound is the quaternary carbon atom bonded to the nitrogen, the o-tolyl group, an allyl group, and a but-3-enyl group.

The creation of such stereocenters can be approached through various synthetic strategies. Methods for the synthesis of α-branched alkylamines are important due to their prevalence in biologically active compounds. acs.org While carbonyl reductive amination is a cornerstone method, it can be limited by sterically hindered ketones. acs.orgnih.gov

A significant challenge in amine synthesis is the introduction of stereocenters at positions remote from the nitrogen atom. springernature.com While methods for controlling the α or β stereocenters are more established, controlling remote stereocenters remains a significant hurdle. nih.govnih.gov In the case of this compound, the focus is on the α-stereocenter.

Control over the stereocenter is typically achieved by employing chiral starting materials, chiral auxiliaries, or chiral catalysts. The choice of strategy depends on the specific reaction used for the amine's synthesis, such as alkylation of an imine, reductive amination, or rearrangement reactions.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of a single enantiomer or diastereomer of this compound requires highly selective chemical transformations. springernature.comnjit.edu Asymmetric synthesis aims to produce a chiral product from prochiral starting materials.

One potential route for the enantioselective synthesis of this compound is through the asymmetric reduction of a corresponding prochiral imine. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for producing chiral amines with high enantioselectivity. nih.govacs.orgnjit.edu Another approach involves the use of engineered imine reductases (IREDs) in a biocatalytic process, which can achieve high diastereo- and enantioselectivity in the synthesis of β-branched amines. researchgate.net

The aza-Cope rearrangement, a type of sigmatropic rearrangement, offers another powerful strategy for constructing complex amine structures with stereocontrol. rsc.orgnumberanalytics.comchem-station.com Starting with a suitably substituted precursor, this rearrangement can lead to the formation of the diallylic amine structure of this compound. The stereochemical outcome of the aza-Cope rearrangement is often highly predictable. chem-station.comwikipedia.org

The following table summarizes potential enantioselective methods applicable to the synthesis of this compound:

| Method | Description | Key Features |

| Asymmetric Hydrogenation of Imines | Reduction of a prochiral imine using a chiral transition metal catalyst and hydrogen gas. nih.govacs.orgnjit.edu | High enantioselectivities, broad substrate scope. |

| Biocatalytic Reductive Amination | Use of engineered enzymes like imine reductases (IREDs) to catalyze the formation of chiral amines from ketones. researchgate.net | High diastereo- and enantioselectivity, environmentally friendly conditions. |

| Asymmetric aza-Cope Rearrangement | A rsc.orgrsc.org-sigmatropic rearrangement of a nitrogen-containing 1,5-diene, often catalyzed by a chiral catalyst to induce enantioselectivity. rsc.org | Can construct complex cyclic and acyclic amines with high stereocontrol. |

Role of Chiral Catalysts and Auxiliaries in Controlling Stereoselectivity in Amine Transformations

Chiral catalysts and auxiliaries are indispensable tools for achieving high levels of stereoselectivity in the synthesis of chiral amines. njit.edunih.gov

Chiral Catalysts: These are chiral molecules that accelerate a chemical reaction to favor the formation of one enantiomer over the other, without being consumed in the process. rsc.orgmdpi.com For the synthesis of this compound, chiral catalysts could be employed in several key steps:

Transition Metal Catalysts: Complexes of metals like iridium, rhodium, and copper with chiral ligands are widely used for the asymmetric hydrogenation of imines and other related transformations. nih.govacs.orgnjit.edu

Organocatalysts: Small organic molecules, such as chiral primary amines derived from natural amino acids, can act as catalysts for a variety of enantioselective reactions. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule to control the stereoselective introduction of the allyl or but-3-enyl groups.

The following table presents some common chiral auxiliaries and their potential application:

| Chiral Auxiliary | Class | Potential Application in Synthesis |

| Evans' Oxazolidinones | Oxazolidinone | Stereoselective alkylation of an enolate derived from an N-acylated precursor. wikipedia.org |

| RAMP/SAMP | Hydrazine | Asymmetric alkylation of carbonyl compounds via their hydrazones. |

| (R)-2-Methylpropane-2-sulfinamide | Sulfinamide | Used in the stereoselective synthesis of amines from prochiral ketones via sulfinyl ketimines. acs.org |

Mechanistic Studies on the Retention and Inversion of Stereochemistry during Amine Rearrangements and Formations

The stereochemical outcome of reactions involving amines is profoundly influenced by the reaction mechanism.

Amine Inversion: Amines with three different substituents on the nitrogen atom are chiral. However, many chiral amines undergo rapid pyramidal inversion at room temperature, leading to racemization. stereoelectronics.orglibretexts.orgyoutube.com This "umbrella effect" involves a planar transition state. youtube.com The energy barrier for this inversion is generally low for acyclic amines. libretexts.org For this compound, while the primary stereocenter is a carbon atom, the potential for chirality at the nitrogen atom in related intermediates or derivatives exists, but rapid inversion would likely prevent the isolation of stable nitrogen-centered enantiomers. nih.gov

Aza-Cope Rearrangement: This rearrangement is a powerful tool for C-C and C-N bond formation and typically proceeds with a high degree of stereospecificity. rsc.orgchem-station.comwikipedia.org The cationic 2-aza-Cope rearrangement, which is relevant to the structure of this compound, generally proceeds through a highly ordered, chair-like transition state. wikipedia.org This concerted mechanism ensures that the stereochemical information from the starting material is transferred to the product with high fidelity, usually resulting in retention of configuration relative to the migrating framework. chem-station.com For example, a chiral center within the migrating group will maintain its configuration in the product. youtube.com

The stereospecificity of the aza-Cope rearrangement is a key feature that can be exploited for the stereocontrolled synthesis of complex amines. acs.org Mechanistic studies have shown that the rearrangement is often faster than competing processes like enol or iminium tautomerization, further ensuring the integrity of the stereochemical transfer. wikipedia.org

In the context of other rearrangements like the Curtius, Hofmann, and Beckmann rearrangements, the migrating group generally retains its stereochemistry. youtube.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com

The following table details the typical stereochemical outcomes of relevant rearrangements:

| Rearrangement | Key Intermediate | Stereochemical Outcome |

| Aza-Cope | Six-membered chair-like transition state chem-station.comwikipedia.org | Retention of configuration |

| Curtius | Isocyanate libretexts.orgyoutube.com | Retention of configuration of the migrating group youtube.com |

| Hofmann | Isocyanate masterorganicchemistry.comyoutube.com | Retention of configuration of the migrating group |

| Beckmann | Nitrilium ion youtube.com | Retention of configuration of the migrating group youtube.com |

Computational Chemistry and Theoretical Investigations of 1 Allyl 1 O Tolyl but 3 Enylamine

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in Amine Synthesis and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for elucidating the intricate pathways of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction energy profile.

Synthesis Mechanisms: The synthesis of tertiary amines like 1-Allyl-1-o-tolyl-but-3-enylamine can be achieved through various routes, such as the sequential allylation of o-toluidine (B26562) or reductive amination. nih.gov DFT studies are crucial for understanding the step-by-step mechanism of these processes. For instance, in a potential reductive amination pathway, the reaction would initiate with the nucleophilic addition of an amine to a carbonyl compound, forming a carbinolamine intermediate. nih.govresearchgate.net This is followed by dehydration to yield an iminium ion, which is then reduced to the final amine product. nih.gov DFT calculations can model each of these steps, identifying the rate-determining step by calculating the energy barrier (activation energy) for each transition state. researchgate.netrsc.org

Another plausible route is the "borrowing hydrogen" or hydrogen-transfer mechanism, where an alcohol is temporarily dehydrogenated by a catalyst to form an aldehyde in situ, which then reacts with an amine. researchgate.netacs.org DFT investigations can clarify the role of the catalyst and the feasibility of competing reaction pathways. acs.org For the synthesis of this compound, theoretical models could compare the energy profiles for the reaction of o-toluidine with allyl alcohol and but-3-en-1-ol versus other synthetic strategies.

Reactivity and Transition States: DFT calculations can predict the most likely sites of reaction and the structures of the transition states involved. For example, the reaction of the amine with an electrophile would be modeled to determine the activation energy, providing a quantitative measure of its reactivity. The table below illustrates a hypothetical DFT-calculated energy profile for a key step in an amine synthesis reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for Reductive Amination Intermediate Steps

| Species | Description | Functional/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

| R-NH₂ + R'CHO | Reactants | B3LYP/6-31G(d) | 0.0 |

| TS1 | Transition State for Carbinolamine Formation | B3LYP/6-31G(d) | +12.5 |

| INT1 | Carbinolamine Intermediate | B3LYP/6-31G(d) | -5.2 |

| TS2 | Transition State for Water Elimination | B3LYP/6-31G(d) | +25.8 |

| INT2 | Iminium Ion + H₂O | B3LYP/6-31G(d) | +8.1 |

Quantum Mechanical Studies of Rearrangement Pathways in Amines

Amines containing allyl groups, such as this compound, are candidates for pericyclic rearrangements, most notably the aza-Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift. Quantum mechanical methods are essential for studying these pathways, which often compete with other rearrangements like nih.govresearchgate.net- or nih.govrsc.org-shifts. nih.gov

The aza-Claisen rearrangement is a concerted process that proceeds through a six-membered, chair-like transition state. researchgate.net Quantum chemical calculations can precisely model the geometry of this transition state and determine its associated activation energy. ucla.edu This allows for a direct comparison with alternative, often higher-energy, pathways. For this compound, a rsc.orgrsc.org-sigmatropic rearrangement would result in a structural isomer with the nitrogen atom bonded differently within the carbon framework. DFT studies can predict whether this rearrangement is thermodynamically favorable and kinetically accessible under certain conditions. researchgate.net The experimental study of the related Claisen rearrangement of allyl p-tolyl ether, supported by DFT calculations, confirms that such reactions proceed via an asynchronous concerted mechanism. researchgate.net

Table 2: Hypothetical Calculated Activation Barriers for Rearrangement Pathways

| Rearrangement Pathway | Description | Computational Method | Calculated Activation Energy (kcal/mol) |

| rsc.orgrsc.org-Sigmatropic Shift | Aza-Claisen Rearrangement | DFT B3LYP/6-311++G(d,p) | 28.5 |

| nih.govrsc.org-Sigmatropic Shift | Allyl group migration | DFT B3LYP/6-311++G(d,p) | 45.0 |

| Radical Dissociation-Recombination | Homolytic C-N bond cleavage | DFT B3LYP/6-311++G(d,p) | 62.1 |

Modeling of Electronic Effects and Steric Hindrance within the this compound Structure

The chemical behavior of this compound is governed by a delicate balance of electronic and steric effects originating from its constituent groups.

Electronic Effects: The tolyl group influences the electron density on the nitrogen atom. The methyl group at the ortho position is an electron-donating group through both induction and hyperconjugation. This increases the electron density on the aromatic ring and, subsequently, on the nitrogen atom, which should enhance its nucleophilicity and basicity compared to an unsubstituted phenyl group. chemistryguru.com.sg

Steric Hindrance: The ortho-methyl group, along with the two bulky unsaturated alkyl chains (allyl and butenyl), creates significant steric congestion around the nitrogen center. scielo.br This steric bulk can physically obstruct the approach of reactants to the nitrogen's lone pair, potentially reducing its reactivity and effective basicity in solution, an effect that often opposes the electronic influence. chemistryguru.com.sg Computational models can quantify this steric hindrance using parameters like the Tolman cone angle or by calculating the "percent buried volume" (%VBur), which measures the space occupied by the substituents. nih.govrsc.org Extreme steric hindrance has been shown in computational studies to cause a flattening of the pyramidal geometry typical of sp³-hybridized amines. nih.govrsc.org The placement of the methyl group at the ortho position provides significantly more steric hindrance than if it were at the para position, a difference that can be precisely modeled.

Table 3: Modeled Steric and Electronic Parameters for Tolyl-Substituted Amines

| Compound | Description | Calculated Parameter | Value |

| 1-Allyl-1-o-tolyl -but-3-enylamine | Target Compound | %VBur (Predicted) | > 45% |

| 1-Allyl-1-p-tolyl -but-3-enylamine | Isomeric Analogue | %VBur (Predicted) | ~ 40% |

| 1-Allyl-1-o-tolyl -but-3-enylamine | Target Compound | Mulliken Charge on Nitrogen | -0.45 e |

| 1-Allyl-1-p-tolyl -but-3-enylamine | Isomeric Analogue | Mulliken Charge on Nitrogen | -0.42 e |

Conformational Analysis and Molecular Dynamics Simulations of Complex Amines

Due to the presence of multiple single bonds, this compound is a highly flexible molecule capable of existing in numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. scribd.com

Table 4: Hypothetical Conformational Analysis Results from MD Simulation

| Dihedral Angle | Description | Most Populated Angle Range (degrees) | Relative Population (%) |

| C(ring)-C(ipso)-N-C(allyl) | Rotation of tolyl group relative to N-allyl | 70° - 110° | 65 |

| C(ipso)-N-C(allyl)-C=C | Orientation of allyl group | 160° - 180° (anti) | 58 |

| C(ipso)-N-C(butenyl)-C | Orientation of butenyl group | -70° - -50° (gauche) | 45 |

| N-C(allyl)-C=C | Torsion of allyl double bond | 110° - 130° | 72 |

Computational Prediction of Reactivity Descriptors for Amine Systems

Quantum chemical calculations can provide a suite of "reactivity descriptors" that predict the chemical behavior of a molecule without explicitly simulating a reaction. researchgate.net These descriptors are derived from the molecule's electronic structure. researchgate.net

Key descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen lone pair.

Fukui Functions and Local Softness: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, highlighting centers of positive or negative charge.

Recent work has focused on creating large libraries of these descriptors and using machine learning to predict them rapidly for new molecules, accelerating the process of chemical discovery. nih.gov

Table 5: Predicted Reactivity Descriptors for this compound

| Descriptor | Computational Method | Predicted Value | Interpretation |

| HOMO Energy | DFT/B3LYP | -5.8 eV | Indicates moderate to high nucleophilicity. |

| LUMO Energy | DFT/B3LYP | +0.9 eV | Indicates poor electrophilicity. |

| HOMO-LUMO Gap | DFT/B3LYP | 6.7 eV | Suggests relatively high kinetic stability. |

| MEP Minimum | DFT/B3LYP | -45 kcal/mol | Located on the nitrogen atom, confirming it as the primary site for protonation/electrophilic attack. |

| NBO Charge on N | NBO/B3LYP | -0.48 e | Confirms the nitrogen atom is an electron-rich center. |

| Local Softness (s_k^+) on N | Conceptual DFT | 0.15 | Quantifies the propensity of the nitrogen atom to donate electrons. researchgate.net |

Advanced Analytical Characterization Techniques for 1 Allyl 1 O Tolyl but 3 Enylamine

Chromatographic Methods for Separation and Quantification of Complex Amine Mixtures

Chromatographic techniques are the cornerstone for separating individual components from complex amine mixtures. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Amine Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are primary methods for the analysis of amines that are non-volatile or thermally labile. helsinki.fi These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For amines like 1-Allyl-1-o-tolyl-but-3-enylamine, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A significant challenge in amine analysis by HPLC is their basic nature, which can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing, resulting in poor peak shape (tailing) and reduced column longevity. biotage.com To mitigate these effects, several strategies are used:

End-capped Columns: Using columns where the residual silanol groups are chemically deactivated.

Mobile Phase Additives: Incorporating competing amines (e.g., triethylamine) or using a buffer to maintain a high pH, which keeps the amine in its neutral, less interactive form. biotage.com

Specialized Columns: Employing columns with novel surface chemistries, such as those with a positive charge (anion-exchange), which can retain protonated amines via a different mechanism. sielc.com

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for much higher operating pressures. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for analyzing complex amine mixtures and detecting trace impurities. nih.govlcms.cz For instance, UHPLC methods have been validated for the rapid determination of various biogenic amines in under 7 minutes with low detection limits. nih.gov

| Parameter | Typical Conditions for HPLC/UHPLC | Purpose/Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (1.8-5 µm particle size) | Provides hydrophobic interaction for retention of organic amines. Smaller particles in UHPLC enhance efficiency. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often used to separate compounds with a range of polarities. |

| Mobile Phase Additives | 0.1% Formic Acid, Acetic Acid, or Ammonium (B1175870) Hydroxide | Improves peak shape by controlling ionization and minimizing silanol interactions. |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC); 0.5 - 2.0 mL/min (HPLC) | Higher flow rates are possible with UHPLC due to smaller column dimensions. |

| Detection | UV (210-254 nm), Fluorescence (with derivatization), Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | The tolyl group in this compound allows for UV detection. CAD is a universal detector for non-volatile compounds. thermofisher.com MS provides mass information. |

Gas Chromatography (GC) for Volatile Amine Analysis and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. bre.com For a compound like this compound, GC can be utilized to assess its purity and identify any volatile impurities from the synthetic process. The primary challenge in GC analysis of amines is their high polarity and basicity, which causes strong adsorption to conventional silica-based capillary columns, leading to severe peak tailing and potential sample loss. bre.comlabrulez.com

To overcome this, specialized base-deactivated columns are essential. These columns have a surface treatment that minimizes interaction with basic compounds. The Agilent J&W CP-Volamine column is an example of a capillary column specifically designed for the robust analysis of volatile amines, providing sharp, symmetrical peaks. labrulez.comresearchgate.net Headspace GC (HS-GC) is a particularly useful variation for analyzing residual volatile amines in pharmaceutical products, as it minimizes matrix effects. rsc.org Generic GC-FID (Flame Ionization Detection) methods have been developed that can separate over 25 different volatile amines in a single run, demonstrating the technique's utility for comprehensive impurity profiling. researchgate.netchromatographyonline.com

| Parameter | Typical Setting | Purpose/Rationale |

|---|---|---|

| Stationary Phase (Column) | Base-deactivated columns (e.g., Agilent J&W CP-Volamine, DB-5ms) | Crucial for preventing analyte adsorption and ensuring good peak shape for basic amines. labrulez.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. researchgate.net |

| Inlet Temperature | 250-280 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a robust, universal detector for hydrocarbons. MS provides structural information for impurity identification. |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

While chromatography separates mixture components, spectroscopy provides detailed information about the molecular structure of each isolated compound.

Mass Spectrometry (MS and MS/MS) for Molecular and Fragmentation Analysis of Amines

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₉N), high-resolution mass spectrometry (HRMS) can confirm its molecular weight of 201.1517 g/mol . The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound. miamioh.edufuture4200.com

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgwikipedia.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are expected:

Loss of an allyl radical (•CH₂CH=CH₂) to form an ion at m/z 160.

Loss of a butenyl radical (•CH₂CH=CHCH₃) to also form an ion, though less likely due to the stability of the allyl radical.

Tandem mass spectrometry (MS/MS) can provide further structural detail by isolating a specific fragment ion and inducing a second round of fragmentation, helping to piece together the molecule's structure. wikipedia.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₄H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 160 | [M - C₃H₅]⁺ | α-cleavage, loss of allyl radical |

| 118 | [C₉H₁₀]⁺• | Possible cleavage of the C-N bond, forming an o-tolylpropene fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment from tolyl group rearrangement |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment of Amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. byjus.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound. openstax.org

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The integration of these signals would correspond to the number of protons in each environment. Key features would include signals for the aromatic protons on the o-tolyl group, the vinylic protons of the two allyl groups, the aliphatic CH₂ protons adjacent to the nitrogen and the double bonds, and the methyl group on the tolyl ring.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. psu.edu The chemical shifts would distinguish between aromatic, vinylic, and aliphatic carbons. The presence of 14 distinct signals (or fewer if symmetry exists) would confirm the carbon skeleton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the allyl and tolyl fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, definitively linking the allyl, butenyl, and o-tolyl groups to the central quaternary carbon.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Protons (o-tolyl) | ~7.0-7.3 | ~125-145 |

| Vinylic Protons (-CH=CH₂) | ~5.0-6.0 | ~115-140 |

| Allylic Protons (-CH₂-C=) | ~2.2-2.5 | ~40-50 |

| Amine Proton (NH₂) | ~1.5-2.5 (broad) | N/A |

| Methyl Protons (-CH₃) | ~2.3 | ~20-22 |

| Central Quaternary Carbon | N/A | ~55-65 |

Derivatization Strategies for Enhanced Analytical Performance

For many amines, direct analysis by HPLC or GC can be challenging due to low detector response or poor chromatographic behavior. sigmaaldrich.com Derivatization is a chemical modification strategy used to convert the analyte into a derivative with improved analytical properties. rsc.org This is particularly useful for:

Enhancing Detection: Attaching a chromophore or fluorophore to the amine allows for highly sensitive detection by UV-Visible or fluorescence detectors in HPLC. thermofisher.com

Improving Volatility: Converting the polar amine group into a less polar derivative (e.g., a silyl (B83357) or acyl derivative) increases its volatility for GC analysis. nih.gov

Improving Peak Shape: Derivatization masks the polar amine group, reducing its interaction with the chromatographic system and leading to sharper, more symmetrical peaks. rsc.org

Common derivatizing reagents for amines include dansyl chloride (DNS-Cl), o-phthaldialdehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). rsc.orgnih.gov The choice of reagent depends on whether the amine is primary or secondary and the specific analytical technique being used. rsc.org For this compound, which is a primary amine, reagents like OPA or FMOC-Cl would be suitable for creating highly fluorescent derivatives for HPLC analysis. thermofisher.com

| Reagent | Abbreviation | Target Amine | Analytical Advantage | Technique |

|---|---|---|---|---|